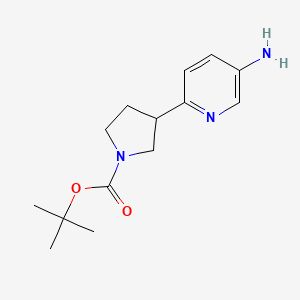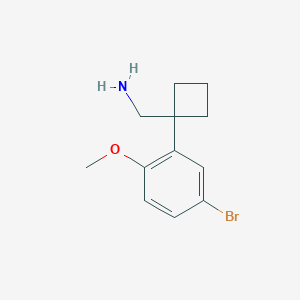![molecular formula C11H13N3 B11729157 N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine CAS No. 1016744-73-2](/img/structure/B11729157.png)
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine is a compound that features an imidazo[1,2-a]pyridine moiety fused with a cyclopropanamine group. This compound is part of a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method includes the reaction of 2-aminopyridines with acetophenones under copper(I)-catalyzed aerobic oxidative conditions . Another approach involves the use of 2-chloropyridines and 2H-azirines to form the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents include copper(I) chloride for oxidative coupling, iodine for aerobic oxidative C-N bond formation, and potassium persulfate for radical reactions . Reaction conditions often involve moderate temperatures (80-120°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a drug candidate for treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Wirkmechanismus
The mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51), thereby disrupting cell membrane integrity . In cancer research, it acts as a covalent inhibitor of KRAS G12C, a mutation commonly found in various cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Another related compound known for its luminescent properties and applications in optoelectronics.
Uniqueness
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine is unique due to its cyclopropanamine group, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and functional materials .
Eigenschaften
CAS-Nummer |
1016744-73-2 |
|---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C11H13N3/c1-2-6-14-8-10(13-11(14)3-1)7-12-9-4-5-9/h1-3,6,8-9,12H,4-5,7H2 |
InChI-Schlüssel |
YIPYMGUDENOFML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=CN3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729077.png)
![3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B11729080.png)

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11729098.png)
![[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea](/img/structure/B11729103.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11729118.png)

![2-[(Z)-[(2,4-Dihydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11729122.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729123.png)
![3-cyclopropyl-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11729128.png)

![2-Chloro-4-[2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B11729137.png)
![N-[(1S)-1-(4-chloropyridin-2-yl)but-3-en-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B11729140.png)

